[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
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Overview
Description
[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a bromophenyl group, a chloro group, and a trifluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine core, along with a dihydroquinolinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.
Introduction of Substituents: The bromophenyl, chloro, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions using reagents such as bromine, chlorine, and trifluoromethylating agents.
Attachment of the Dihydroquinolinyl Methanone Moiety: This step involves the condensation of the pyrazolo[1,5-a]pyrimidine intermediate with a dihydroquinolinyl methanone derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups replacing the bromophenyl or chloro groups.
Scientific Research Applications
[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylated Heterocycles: Compounds containing trifluoromethyl groups attached to various heterocyclic cores.
Quinoline Derivatives: Compounds with quinoline moieties and various functional groups.
Uniqueness
[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is unique due to its specific combination of substituents and the presence of both pyrazolo[1,5-a]pyrimidine and dihydroquinolinyl methanone moieties
Properties
CAS No. |
333764-56-0 |
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Molecular Formula |
C23H15BrClF3N4O |
Molecular Weight |
535.7g/mol |
IUPAC Name |
[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C23H15BrClF3N4O/c24-15-9-7-13(8-10-15)16-12-18(23(26,27)28)32-21(29-16)19(25)20(30-32)22(33)31-11-3-5-14-4-1-2-6-17(14)31/h1-2,4,6-10,12H,3,5,11H2 |
InChI Key |
PJQRNOHCOSKOCX-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Br)C(F)(F)F |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Br)C(F)(F)F |
Origin of Product |
United States |
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